

WZ4003: A Comparative Guide to its Kinase Cross-Reactivity Profile

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Compound of Interest

Compound Name: WZ4003

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For researchers and professionals in drug development, understanding the selectivity of a kinase inhibitor is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of **WZ4003**, a potent inhibitor of NUA family kinases.

Overview of WZ4003 Kinase Selectivity

WZ4003 was initially identified as a highly specific inhibitor of NUA1 (also known as ARK5) and NUA2.^{[1][2]} Subsequent comprehensive kinase profiling has demonstrated its remarkable selectivity, with minimal activity against a wide array of other kinases. This makes **WZ4003** a valuable tool for dissecting the cellular functions of NUA kinases.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of **WZ4003** has been quantified against its primary targets and extensively profiled against a large panel of other kinases.

Primary Target Inhibition

Kinase	IC50 (nM)
NUAK1	20
NUAK2	100

Data compiled from multiple sources.[1][2][3][4]

Kinome-Wide Selectivity Screening

WZ4003 was screened at a concentration of 1 μ M against a panel of 139 other protein kinases and did not exhibit significant inhibition.[3][4][5] This screening included ten members of the AMPK-related kinase family, which are the most closely related to the NUA1 kinases, and none were significantly inhibited.[3][4] This high degree of selectivity underscores its utility as a specific chemical probe for NUA1 and NUA2.

Comparison with Other Kinase Inhibitors

While **WZ4003** is highly selective for NUA1 and NUA2, other compounds such as HTH-01-015 show selectivity for only NUA1 (IC₅₀ of 100 nM) and do not significantly inhibit NUA2.[3][4] This provides researchers with complementary tools to investigate the distinct roles of the two NUA isoforms. In contrast, some other inhibitors that target related pathways, like XMD-17-51, are less selective and inhibit other kinases, including several members of the AMPK family.[3]

Interestingly, **WZ4003** also demonstrates high, specific affinity for the L858R/T790M mutant of the Epidermal Growth Factor Receptor (EGFR), while showing significantly reduced activity against wild-type EGFR.[2][6] A reversible analog, **WZ4003**, binds to the L858R/T790M mutant with 100-fold greater tightness than to wild-type EGFR.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of **WZ4003**.

In Vitro Kinase Inhibition Assay (for IC₅₀ determination)

This protocol describes the method used to measure the in vitro inhibitory activity of **WZ4003** against purified NUA1 and NUA2.

- **Enzyme and Substrate Preparation:** Purified, active GST-tagged NUA1 and NUA2 enzymes were used. A synthetic peptide, Sakamototide, was utilized as the substrate for the kinase reaction.[3][7]

- **Reaction Mixture:** The kinase reaction was performed in a 50 μ L total volume containing 50 mM Tris/HCl (pH 7.5), 0.1 mM EGTA, 10 mM magnesium acetate, 200 μ M Sakamototide, and 0.1 mM $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.[\[3\]](#)
- **Inhibitor Addition:** **WZ4003**, dissolved in DMSO, was added to the reaction mixture at various concentrations.[\[3\]](#)
- **Reaction Incubation:** The reactions were incubated for 30 minutes at 30°C.[\[1\]](#)
- **Termination and Quantification:** The reactions were terminated by spotting 40 μ L of the mixture onto P81 phosphocellulose paper and immediately immersing it in 50 mM orthophosphoric acid.[\[1\]](#) The papers were washed three times with 50 mM orthophosphoric acid, followed by an acetone rinse, and then air-dried.[\[1\]](#) The incorporation of the radioactive ^{32}P into the substrate peptide was quantified by Cerenkov counting.[\[1\]](#)
- **IC50 Calculation:** The percentage of kinase activity relative to a DMSO-treated control was plotted against the inhibitor concentration, and the IC50 value was determined using non-linear regression analysis with software such as GraphPad Prism.[\[3\]](#)[\[5\]](#)

Kinome-Wide Cross-Reactivity Profiling

This protocol outlines the general workflow for screening **WZ4003** against a large panel of kinases.

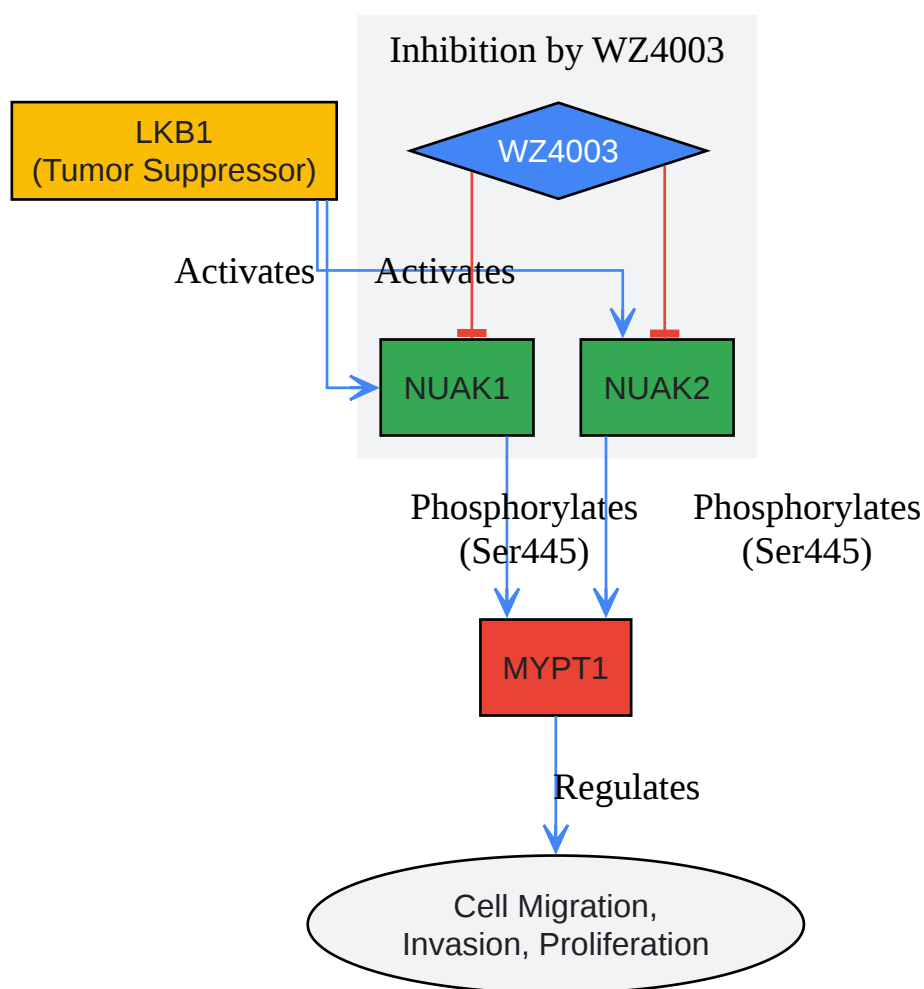
- **Kinase Panel:** A large panel of purified, active protein kinases (e.g., 140 kinases) is utilized.[\[3\]](#)[\[5\]](#)
- **Assay Conditions:** Each kinase is assayed in its optimized buffer condition with its specific substrate.
- **Inhibitor Concentration:** **WZ4003** is tested at a fixed concentration, typically 1 μ M, to assess off-target inhibition.[\[3\]](#)[\[5\]](#)
- **Activity Measurement:** Kinase activity is measured, often using a radiometric assay with $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ or a fluorescence-based method.

- Data Analysis: The percentage of remaining kinase activity in the presence of **WZ4003** is calculated relative to a DMSO control. A significant inhibition is typically defined as a reduction in activity below a certain threshold (e.g., less than 50% activity remaining).

Visualizing Pathways and Workflows

NUAK Signaling Pathway

The following diagram illustrates the established signaling cascade involving LKB1 and the NUAK kinases.

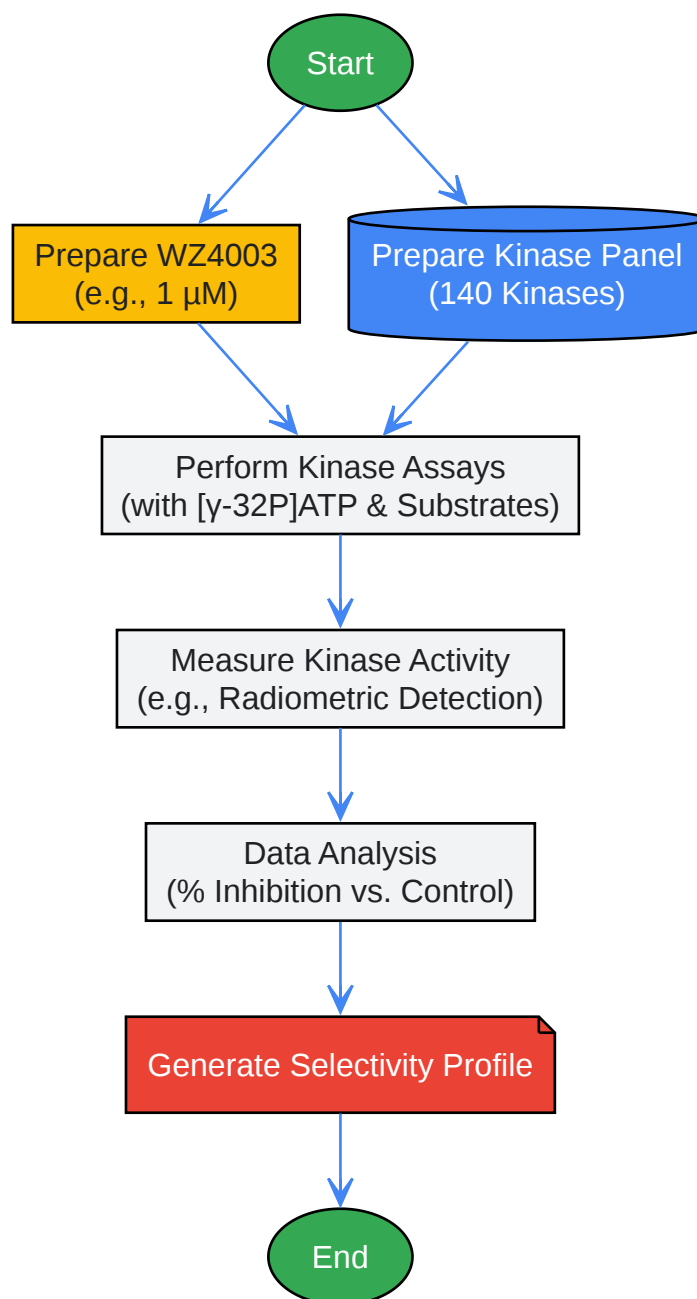


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Caption: LKB1-NUAK signaling cascade and its inhibition by **WZ4003**.

Kinase Profiling Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for assessing the cross-reactivity of a kinase inhibitor.



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Caption: Workflow for kinome-wide cross-reactivity screening.

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